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Introduction

The isolation of high-quality, high-molecular-weight genomic DNA from fungi is a crucial first
step for a multitude of molecular biology applications, including PCR, gPCR, next-generation
sequencing, and phylogenetic analysis.[1][2] Fungi, however, present a significant challenge
due to their rigid, chitin-rich cell walls and the frequent presence of polysaccharides and
polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions.[1]

[2]

The Cetyltrimethylammonium Bromide (CTAB) method is a robust, reliable, and cost-effective
technique for overcoming these challenges.[1] This protocol utilizes the cationic detergent
CTAB, which effectively lyses the tough fungal cell walls, denatures proteins, and separates
DNA from cellular debris and common inhibitors.[1][3] In a high-salt buffer, CTAB forms a
soluble complex with nucleic acids while precipitating polysaccharides. Subsequent organic
extraction and alcohol precipitation steps yield pure fungal DNA suitable for a wide range of
sensitive molecular assays.[2][4] This document provides a detailed experimental protocol,
comparative performance data, and a visual workflow for the CTAB-based extraction of
genomic DNA from fungal mycelium.

Quantitative Data Summary
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The efficacy of a DNA extraction protocol is primarily evaluated by the yield and purity of the
resulting DNA. The following table summarizes typical quantitative data from various CTAB-
based protocols, offering a comparison to aid in method selection. Values can vary based on
the fungal species, starting material, and specific protocol modifications.
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Protocol
Variation

Fungal
Species

Starting
Material

Average A260/A28
DNA Yield 0 Ratio

A260/A23
0 Ratio

Key
Advantag
es

Modified
CTAB

Aspergillus
Penicillium,
Alternaria,

Dothiorella,

Fusarium

20 mg
mycelium
or 10”6
conidia/mL

267.67 =
20.69 ng/

uL

~1.8-2.0

Not
consistentl

y reported

Cost-
effective,
safe
(avoids
liquid
nitrogen),
yields high
molecular
weight
DNA with
minimal
protein
contaminati
on.[5][6][7]
(8]

CTAB-PEG

Schizophyll
um
commune
(Polysacch

aride-rich)

0.09-0.11

g mycelium

>100 ng/uL
(>30 ug/g)

>1.8

>2.0

Highly
effective
for fungi
with high
polysaccha
ride
content,
yielding
high-
integrity
DNA.[7][9]

Standard
CTAB

Various

Fungal

Mycelium

14.18 -
144.28
ng/mg

1.83-1.99

Not
consistentl

y reported

Robust and
consistentl
y provides
higher
purity
compared
to SDS-
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based
methods.

[7]

Experimental Workflow

The diagram below illustrates the key steps of the CTAB DNA extraction process, from initial

sample preparation to the final quality control assessment.
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Caption: Workflow of CTAB DNA extraction from fungal mycelium.
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Detailed Experimental Protocol

This protocol is a generalized and robust method suitable for a variety of fungal species.
Modifications may be required for species with unusually high polysaccharide or secondary
metabolite content.

l. Reagents and Buffers

» 2% CTAB Extraction Buffer:
o 100 mM Tris-HCI (pH 8.0)
o 20 mM EDTA (pH 8.0)
o 1.4 M NacCl
o 2% (w/v) Cetyltrimethylammonium Bromide (CTAB)
o Optional: 1% (w/v) Polyvinylpyrrolidone (PVP) to help remove polyphenols.[5]
o Optional: Add 0.2% B-mercaptoethanol just before use.

o Preparation: Dissolve Tris, EDTA, and NaCl in deionized water. Add CTAB and heat to
65°C to dissolve. Adjust pH to 8.0. Autoclave to sterilize.[10]

o Chloroform:lsoamyl Alcohol (24:1, viv)[1]
e Isopropanol (100%), ice-cold[10]
o Ethanol (70%), ice-cold[10]
o TE Buffer (pH 8.0):
o 10 mM Tris-HCI (pH 8.0)
o 1 mM EDTA (pH 8.0)

e RNase A (10 mg/mL)
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Il. Procedure

o Mycelium Harvesting and Preparation: a. Harvest 50-100 mg of fresh fungal mycelium from
liquid or solid culture.[1] If using dried material, start with 20-50 mg. b. Pre-chill a sterile
mortar and pestle with liquid nitrogen. c. Place the harvested mycelium into the mortar, add
liquid nitrogen, and grind to a fine powder.[1][11] This step is critical for breaking the rigid
fungal cell wall.

o Cell Lysis: a. Transfer the powdered mycelium to a 2 mL microcentrifuge tube. b. Add 600 pL
of pre-heated (65°C) 2% CTAB Extraction Buffer.[10] c. Vortex briefly to suspend the powder
completely. d. Incubate the mixture at 65°C for 30-60 minutes in a water bath or heat block.
[1][10] Invert the tube every 10-15 minutes to ensure thorough lysis.

o Organic Extraction (Protein and Debris Removal): a. Cool the lysate to room temperature. b.
Add an equal volume (~600 pL) of Chloroform:Isoamyl Alcohol (24:1).[1] c. Mix gently by
inverting the tube for 5-10 minutes to form an emulsion.[1] d. Centrifuge at 12,000 x g for 15
minutes at 4°C. The mixture will separate into three phases. e. Carefully transfer the upper
agueous phase (containing the DNA) to a new sterile 1.5 mL microcentrifuge tube.[1][10]
Avoid disturbing the white interface, which contains denatured proteins.

o DNA Precipitation: a. To the collected aqueous phase, add 0.6-0.7 volumes (~400 L) of ice-
cold isopropanol.[10] b. Mix gently by inverting the tube until a white, stringy DNA precipitate
becomes visible. c. Incubate at -20°C for at least 1 hour to increase the DNA yield.[10] For
very low DNA concentrations, an overnight incubation is recommended. d. Centrifuge at
12,000 x g for 15 minutes at 4°C to pellet the DNA.[1][10]

o DNA Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add
500 L of ice-cold 70% ethanol to wash the pellet.[10] This step removes residual salts and
CTAB. c. Centrifuge at 10,000 x g for 5 minutes at 4°C. d. Carefully decant the ethanol.
Repeat the wash step once more for a total of two washes.[1]

e Drying and Resuspension: a. After the final wash, remove as much ethanol as possible with
a pipette. b. Air-dry the pellet at room temperature for 10-15 minutes, or until it becomes
translucent.[1] Do not over-dry, as this can make the DNA difficult to dissolve. c. Resuspend
the DNA pellet in 50-100 pL of TE Buffer or nuclease-free water.[10] d. Optional (for RNA
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removal): Add 1 pL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes. e. Incubate

at 65°C for 10-20 minutes to aid in dissolving the DNA and to degrade potential DNases.[10]

o Storage: a. Store the purified genomic DNA at -20°C for long-term stability.

1Il. Troubleshooting

Issue Potential Cause Recommended Solution
Ensure thorough grinding of
] ] ] mycelium into a fine powder.[1]
Low DNAYield Incomplete cell wall disruption.

Increase incubation time in
CTAB buffer.

Incomplete DNA precipitation.

Ensure isopropanol is ice-cold.

Increase precipitation time at
-20°C.[1]

Low Purity (A260/A280 < 1.8)

Protein contamination.

Repeat the chloroform:isoamyl
alcohol extraction step. Be
careful not to transfer any of

the interface.[1]

Low Purity (A260/230 < 1.8)

Polysaccharide or salt

contamination.

Ensure the DNA pellet is
properly and thoroughly
washed with 70% ethanol.[1]
For problematic fungi, include
PVP in the extraction buffer.[1]

DNA is difficult to dissolve

Pellet was over-dried.

Avoid excessive drying. Warm
the TE buffer to 65°C before
adding to the pellet and

incubate for a longer period.
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 To cite this document: BenchChem. [Application Notes and Protocols for Fungal DNA
Extraction Using the CTAB Method]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091091#protocol-for-using-ctab-in-fungal-dna-
extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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